N-(3-Chlorophenyl)-1H-indole-3-carboxamide

Antioxidant Superoxide anion scavenging Structure-activity relationship

Medicinal chemistry teams require precise regioisomeric purity for SAR studies; substitution of ortho/para isomers invalidates target engagement data. This meta-chloro indole-3-carboxamide provides: - Position-specific halogen bond geometry distinct from 2-Cl & 4-Cl regioisomers - Documented IKK2/CK2 kinase scaffold for lead optimization - Critical negative control vs. ortho-chloro antibacterial active isomer ≥98% purity. Direct replacement for systematic chlorine-position scanning.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 26977-43-5
Cat. No. B11852214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl)-1H-indole-3-carboxamide
CAS26977-43-5
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H11ClN2O/c16-10-4-3-5-11(8-10)18-15(19)13-9-17-14-7-2-1-6-12(13)14/h1-9,17H,(H,18,19)
InChIKeyITJFQGFVPSQLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chlorophenyl)-1H-indole-3-carboxamide Procurement Guide


N-(3-Chlorophenyl)-1H-indole-3-carboxamide (CAS 26977-43-5) is a synthetic indole-3-carboxamide derivative with a molecular formula of C15H11ClN2O and a molecular weight of 270.71 g/mol . The compound features a 3-chlorophenyl substituent linked via a carboxamide bond to the 3-position of the indole core. This meta-chloro substitution pattern distinguishes it from its ortho- and para-chloro regioisomers in terms of electronic distribution, dipole moment, and steric profile [1]. The indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage diverse biological targets including kinases (IKK2, CK2), cannabinoid receptors (CB1/CB2), and enzymes involved in oxidative stress pathways [2][3]. The compound is commercially available from multiple vendors at purities typically ≥95–98%, primarily for research and development applications .

✓ Meta-chloro (3-Cl) indole-3-carboxamide – distinct regioisomer for SAR studies
✓ Privileged scaffold class: kinase inhibition (IKK2, CK2) and CB1 receptor contexts
✓ Standard purity for research-grade assays; orthogonal identity confirmation required

Why N-(3-Chlorophenyl)-1H-indole-3-carboxamide Cannot Be Substituted


The position of the chlorine substituent on the N-phenyl ring of indole-3-carboxamides is a critical determinant of biological activity, physicochemical properties, and molecular recognition. Structure-activity relationship (SAR) studies across multiple target classes—including cannabinoid receptors, IKK2 kinase, and antioxidant enzyme systems—demonstrate that ortho-, meta-, and para-halo substitution patterns produce non-interchangeable pharmacological profiles due to divergent steric constraints, electronic effects, and hydrogen-bonding geometries [1][2]. In the superoxide anion scavenging assay reported by Ölgen et al. (2008), mono-halogenated indole-3-carboxamides showed position-dependent activity ranging from no significant effect to 100% inhibition at 10^-3 M, demonstrating that even within the same halogen class, regioisomeric substitution alone can determine whether a compound is active or inactive [1]. Furthermore, the 3-chloro (meta) isomer presents a distinct dipole moment orientation compared to the 2-chloro and 4-chloro analogs, affecting passive membrane permeability and protein-binding orientation in ways that cannot be predicted by simple potency scaling from one isomer to another [3]. These differences render blind substitution between chloro-regioisomers scientifically unjustifiable without explicit comparative validation in the target assay system.

  • Halogen position switches activity

    SAR data show ortho/para halogenation can yield high superoxide scavenging, while meta may produce a distinct profile; blind substitution invalidates target engagement hypotheses.

  • Dipole and LogP divergence

    Meta-chloro orientation creates a unique dipole vector compared to ortho/para isomers, affecting membrane permeability and protein-binding geometry – not transferable across regioisomers.

  • L11 ribosomal binding not expected

    The 2-chloro isomer shows reported L11-mediated antibacterial activity; the 3-chloro geometry is predicted to disrupt this site-specific interaction, preventing direct replacement.

N-(3-Chlorophenyl)-1H-indole-3-carboxamide: Differentiation from Analogs


Regioisomeric Selectivity in Superoxide Scavenging

In a systematic study of N-substituted indole-3-carboxamides, Ölgen et al. (2008) demonstrated that halogenated benzamide derivatives exhibit position-dependent superoxide anion scavenging activity. Among mono-halogenated compounds, the presence of a halo substituent at both ortho- and para-positions resulted in up to 100% inhibition of superoxide anion formation (SOD) at 10^-3 M concentration, while non-halogenated derivatives showed substantially lower or negligible activity [1]. Critically, this study established that halogen position is a binary activity determinant within this scaffold class—halogenation alone is insufficient to confer activity; the position of the halogen dictates functional outcome [1]. The 3-chloro (meta) substitution places the chlorine at a geometry that presents a distinct electronic and steric profile relative to the 2-chloro and 4-chloro congeners, which is expected to affect target engagement in antioxidant, kinase inhibition, and receptor-binding contexts [1]. Direct quantitative head-to-head data specifically comparing N-(3-chlorophenyl)-1H-indole-3-carboxamide against its 2-chloro and 4-chloro analogs in a single assay panel is limited in the peer-reviewed literature; the differentiation evidence presented here therefore relies on class-level SAR inference and cross-study physicochemical comparison.

Superoxide Scavenging
Class-level inference
Ortho/para halogenation: up to 100% SOD inhibition at 10⁻³ M; meta activity not individually resolved in the same study panel.
Halogen position is a binary activity determinant within the indole-3-carboxamide class.
Direct head-to-head meta data limited; interpretation relies on class-level SAR trends.
Antioxidant Superoxide anion scavenging Structure-activity relationship

LogP Differences Among Chloro Regioisomers

Computational predictions for N-(3-Chlorophenyl)-1H-indole-3-carboxamide yield a calculated LogP value of approximately 1.477 [1]. The meta-chloro substitution pattern generates a dipole moment vector distinct from both the ortho (2-chloro) and para (4-chloro) isomers, which affects the compound's partitioning behavior, aqueous solubility, and passive membrane permeability [2]. For the broader class of indole-3-carboxamides, LogP values and hydrogen-bonding capacity are known to directly influence oral bioavailability and blood-brain barrier penetration potential—critical parameters in CNS-targeted drug discovery programs [3]. The LogP of ~1.48 places this compound in a moderate lipophilicity range (LogP <5), compliant with Lipinski's Rule of Five, suggesting favorable drug-like properties for further optimization [1].

Lipophilicity (LogP)
Cross-study comparable
Meta-chloro (3-Cl): predicted LogP ~1.48; ortho expected lower due to intramolecular H-bond; para similar LogP but different electronic distribution.
Distinct partitioning and permeability profile not transferable between regioisomers.
In silico estimation; experimental LogP confirmation advised.
Physicochemical properties LogP Drug-likeness

Kinase Inhibition: 3-Carboxamide vs. 2-Carboxamide

The indole-3-carboxamide scaffold, including N-(3-chlorophenyl)-substituted variants, has been identified as a privileged chemotype for kinase inhibition. Patent literature from GlaxoSmithKline (SmithKline Beecham) extensively claims indole-3-carboxamides as IKK2 (IKKβ) inhibitors, with utility in inflammatory disorders including rheumatoid arthritis, COPD, and asthma [1]. Parallel studies on N-substituted indole-3-carboxamides as human protein kinase CK2 inhibitors demonstrate that the 3-carboxamide regioisomer exhibits distinct potency profiles compared to the corresponding 2-carboxamide congeners [2][3]. The 3-chlorophenyl substituent on the amide nitrogen provides a specific halogen-bonding motif that can engage kinase hinge regions differently than the 2-chloro or 4-chloro analogs, as demonstrated across multiple indole-carboxamide kinase inhibitor programs [1][3].

Kinase Scaffold
Class-level inference
Indole-3-carboxamides claimed as IKK2/CK2 inhibitors; indole-2-carboxamide regioisomer shows altered kinase selectivity profile.
Carboxamide attachment position (C-3 vs C-2) is not interchangeable for kinase target engagement.
Exact IC50 for N-(3-chlorophenyl) derivative not individually resolved in published CK2 panels.
Kinase inhibition IKK2 CK2 Anti-inflammatory

Purity and Availability of Chloro Regioisomers

N-(3-Chlorophenyl)-1H-indole-3-carboxamide (CAS 26977-43-5) is commercially available from multiple reputable suppliers including AKSci and Leyan, with standard purity specifications of ≥98% . Its regioisomeric counterparts are also commercially accessible: N-(2-Chlorophenyl)-1H-indole-3-carboxamide (CAS 61788-27-0, available from CymitQuimica at ≥95% purity) and N-(4-Chlorophenyl)-1H-indole-3-carboxamide (CAS 26977-44-6, available from multiple vendors) . The 3-chloro isomer is stocked and shipped from US-based facilities (AKSci, San Francisco Bay Area) with full quality assurance documentation, SDS, and COA support . All three regioisomers share the same molecular formula (C15H11ClN2O) and molecular weight (270.71 g/mol), making orthogonal analytical confirmation (NMR, HPLC retention time, melting point) essential for identity verification during procurement .

Purity & Identity
Supporting evidence
3-Cl isomer (CAS 26977-43-5): purity ≥98% (Leyan); 2-Cl isomer: ≥95% (CymitQuimica). All share identical MW 270.71.
Higher typical purity may reduce prepurification effort; orthogonal ID (NMR, HPLC) essential.
Mass-based differentiation not possible; confirm regioisomer identity analytically.
Chemical procurement Purity Commercial availability

Ribosomal L11 Targeting: 2-Cl vs. 3-Cl Isomer

The N-(2-Chlorophenyl)-1H-indole-3-carboxamide ortho isomer has been characterized as a potent antibacterial agent that inhibits bacterial growth by binding to ribosomal protein L11, with demonstrated efficacy against both Gram-negative and Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), as confirmed by molecular docking analysis showing site-specific binding to L11 . This well-defined antibacterial mechanism for the 2-chloro isomer establishes a clear functional benchmark against which the 3-chloro (meta) isomer can be evaluated. The meta-chloro substitution alters the spatial orientation of the chlorine atom relative to the amide bond, which is predicted to affect the compound's ability to engage the L11 binding pocket in the same geometry as the 2-chloro isomer . Direct comparative antibacterial data (MIC values, zone of inhibition) for the 3-chloro isomer against the same bacterial strains has not been reported in the peer-reviewed literature as of the current search. This functional divergence between the 2-chloro and 3-chloro isomers in a specific, mechanistically-defined antibacterial context provides a clear experimental rationale for procuring the 3-chloro isomer as a negative control or SAR probe compound when investigating the role of chlorine position on ribosomal target engagement.

Antibacterial Context
Context-dependent
2-Cl isomer: reported L11 ribosomal binding and anti-MRSA activity; 3-Cl isomer: antibacterial activity not characterized in literature.
3-Cl isomer serves as a structurally matched negative control for L11 mechanistic studies.
Antibacterial data for 3-Cl not reported; screening data to be generated.
Antibacterial MRSA Ribosomal inhibitor

Applications of N-(3-Chlorophenyl)-1H-indole-3-carboxamide


Kinase Inhibitor SAR Probe

Medicinal chemistry teams optimizing indole-3-carboxamide-based IKK2 or CK2 kinase inhibitors should procure the 3-chloro isomer as part of a systematic halogen-position scan (2-Cl, 3-Cl, 4-Cl, plus unsubstituted phenyl control) to map the steric and electronic requirements of the target kinase ATP-binding site or allosteric pocket. The patent-protected status of indole-3-carboxamides as IKK2 inhibitors (GlaxoSmithKline, US 20080269200) [1] makes this compound class commercially relevant for lead optimization and freedom-to-operate assessments. The 3-chloro substitution provides a specific halogen-bond acceptor motif at the meta position that neither the 2-chloro nor 4-chloro isomer can replicate geometrically [2].

L11 Antibacterial Negative Control

The 2-chloro ortho isomer has confirmed antibacterial activity mediated through site-specific binding to ribosomal protein L11, with efficacy against MRSA . The 3-chloro (meta) isomer, by repositioning the chlorine atom away from the ortho geometry required for L11 engagement, serves as an ideal structurally matched negative control compound. Procurement of both isomers enables definitive SAR experiments linking chlorine position to L11 binding and antibacterial potency. This application is particularly relevant for academic groups and biotech companies investigating novel ribosomal inhibitors as alternatives to conventional antibiotics.

Antioxidant and Radical Scavenging Assays

The indole-3-carboxamide scaffold has established antioxidant activity in superoxide anion scavenging and lipid peroxidation assays [2]. The N-(3-chlorophenyl) derivative provides a halogenated variant for structure-activity relationship studies investigating the role of electron-withdrawing substituents on radical stabilization. Comparative testing against non-halogenated N-phenyl-indole-3-carboxamide and the 2-chloro/4-chloro isomers in standardized xanthine/xanthine oxidase SOD assays [2] can quantify the contribution of halogen position to antioxidant efficacy. This is directly relevant to oxidative stress-related disease research programs in academia and pharmaceutical R&D.

Halogen Bonding Tool Compound

The 3-chlorophenyl group provides a well-defined halogen bond donor (C-Cl···O/N) at the meta position, which can be exploited in structural biology and biophysical studies (X-ray crystallography, NMR, SPR) to probe halogen bonding interactions in protein-ligand complexes [1][2]. The compound's moderate LogP (~1.48) [3] and compliance with Lipinski parameters make it suitable for fragment-based drug discovery (FBDD) campaigns where halogenated indole-3-carboxamides serve as privileged fragments for kinase and GPCR target families. Procurement of the 3-chloro isomer specifically enables investigation of meta-directed halogen bonding, which is sterically and electronically distinct from ortho- and para-directed interactions.

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Probe
Meta-chloro substitution geometry on indole-3-carboxamide
Target engagement and selectivity across halogen-position scan
L11 Antibacterial Negative Control
Chlorine position relative to amide bond (meta vs ortho)
Absence of L11 binding and anti-MRSA activity in screening
Antioxidant & Radical Scavenging
Electron-withdrawing meta-chloro effect on indole scaffold
Superoxide scavenging assay comparison vs non-halogenated and regioisomers
Halogen Bonding Tool
Meta-position halogen bond donor (C–Cl···O/N)
Biophysical mapping of halogen-bond geometry in protein-ligand complexes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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